(3-phenylcyclobutyl)methanol, Mixture of diastereomers
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Overview
Description
(3-phenylcyclobutyl)methanol, Mixture of diastereomers, is an organic compound characterized by a cyclobutyl ring substituted with a phenyl group and a methanol group. This compound exists as a mixture of diastereomers due to the presence of chiral centers, which results in different spatial arrangements of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenylcyclobutyl)methanol typically involves the cyclization of a suitable precursor, such as a phenyl-substituted butene, followed by reduction. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with cyclobutanone to form the desired product. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of (3-phenylcyclobutyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-phenylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate yields a ketone, while reduction with lithium aluminum hydride produces the corresponding hydrocarbon.
Scientific Research Applications
(3-phenylcyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which (3-phenylcyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3-phenylcyclobutyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(3-phenylcyclobutyl)ketone: Contains a ketone group in place of the hydroxyl group.
(3-phenylcyclobutyl)chloride: Features a chloride substituent instead of the hydroxyl group.
Uniqueness
(3-phenylcyclobutyl)methanol is unique due to its specific combination of a cyclobutyl ring, phenyl group, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1782803-64-8 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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